molecular formula C20H20O5S B2686186 Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate CAS No. 433950-29-9

Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Cat. No. B2686186
CAS RN: 433950-29-9
M. Wt: 372.44
InChI Key: UEOHVQBQYDONLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

1. Catalysis in Alkoxycarbonylation of Alkenes

Ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate contributes to advancements in homogeneous catalysis, particularly in alkoxycarbonylation reactions of alkenes. These processes are crucial for the chemical industry and research laboratories, offering practical synthetic tools for transforming a wide range of alkenes into versatile ester products (Dong et al., 2017).

2. Electrochromic Conducting Polymers

It plays a role in the development of electrochromic conducting polymers through electrochemical polymerization. These polymers, featuring low redox switching potentials and stability in their conducting state, have potential applications in various electronic and optical devices (Sotzing et al., 1996).

3. Pharmaceutical Applications

In pharmaceutical research, it is involved in the synthesis of various compounds. For instance, its derivatives show potential in creating novel anti-HIV-1 activities, highlighting its importance in medicinal chemistry (Danel et al., 1996).

4. Studies in Organic Synthesis

Its derivatives have been studied for their reaction with secondary amines, leading to the formation of various organic compounds. This highlights its utility in organic synthesis and the exploration of new chemical reactions (Vasileva et al., 2018).

5. Organic Solar Cells

The compound finds application in the field of organic solar cells. Its derivatives are used in the synthesis of materials that enhance the performance and stability of polymer solar cells, contributing to the advancement of renewable energy technologies (Chen et al., 2014).

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

ethyl 2-tert-butyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5S/c1-5-23-19(22)16-13-11-12(24-18(21)15-7-6-10-26-15)8-9-14(13)25-17(16)20(2,3)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHVQBQYDONLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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